N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine, also known as Mefway, is a radioligand used in positron emission tomography (PET) imaging to study the brain's serotonin 5-HT1A receptors. This compound has gained significant attention in the field of neuroscience due to its potential to provide insights into the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Wirkmechanismus
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine binds to the serotonin 5-HT1A receptors in the brain, specifically the postsynaptic receptors located in the limbic system. Binding of the radioligand to the receptor is reversible and specific, allowing for the quantification of receptor density and distribution in vivo.
Biochemical and Physiological Effects:
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine has no known biochemical or physiological effects on the body, as it is used solely as a radioligand in PET imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine as a radioligand in PET imaging offers several advantages over other imaging techniques. PET imaging provides high spatial and temporal resolution, allowing for the non-invasive quantification of receptor density and distribution in vivo. Additionally, PET imaging with N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is relatively safe, as the radioligand has a short half-life and low radiation exposure.
However, there are also limitations to the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in lab experiments. The radioligand has a relatively low binding affinity for the 5-HT1A receptors, which can result in lower signal-to-noise ratios in PET imaging. Additionally, the synthesis of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is complex and time-consuming, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in scientific research. One potential direction is the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in longitudinal studies to investigate changes in 5-HT1A receptor density and distribution over time in neuropsychiatric disorders. Another direction is the development of novel radioligands with higher binding affinity for the 5-HT1A receptors to improve the signal-to-noise ratios in PET imaging. Additionally, the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in combination with other imaging techniques, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the pathophysiology of neuropsychiatric disorders.
Synthesemethoden
The synthesis of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine involves a multistep process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde and 2-furoic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with N-methylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is primarily used as a radioligand in PET imaging to study the serotonin 5-HT1A receptors in the brain. This receptor is involved in the regulation of mood, anxiety, and stress responses and is implicated in various neuropsychiatric disorders. PET imaging with N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine allows for the non-invasive quantification of 5-HT1A receptor density and distribution in the brain, providing insights into the pathophysiology of these disorders.
Eigenschaften
Produktname |
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine |
---|---|
Molekularformel |
C13H12F3NO |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
N-methyl-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine |
InChI |
InChI=1S/C13H12F3NO/c1-17-8-11-5-6-12(18-11)9-3-2-4-10(7-9)13(14,15)16/h2-7,17H,8H2,1H3 |
InChI-Schlüssel |
ROSYLRWBBAMJHH-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.